Stereochemical Purity: (1S,3aR,6aS) Configuration vs. Racemic or Diastereomeric Mixtures Required for Telaprevir
The target compound defines all three stereocenters in the (1S,3aR,6aS) configuration, corresponding to the absolute stereochemistry of the octahydrocyclopenta[c]pyrrole-1-carboxylic acid moiety in telaprevir. The (1R,3aS,6aR) enantiomer, (1S,3aS,6aR) diastereomer, and (1R,3aR,6aS) diastereomer are each distinct chemical entities with different CAS numbers, yet none produce active telaprevir upon incorporation . Racemic 3-azabicyclo[3.3.0]octane (CAS 5661-03-0) — the unsubstituted parent — lacks both the Boc protection and stereochemical definition required for position-specific coupling and would yield a mixture of diastereomeric products requiring costly chiral separation [1].
| Evidence Dimension | Stereochemical Identity (Required for Telaprevir Activity) |
|---|---|
| Target Compound Data | Three defined stereocenters: (1S,3aR,6aS); ChemSpider CSID: 27474098; 3 of 3 defined stereocenters |
| Comparator Or Baseline | Racemic 3-azabicyclo[3.3.0]octane: 0 defined stereocenters; Alternate diastereomers (e.g., 1S,3aS,6aR): distinct CAS numbers and produce inactive telaprevir analogs |
| Quantified Difference | Target yields single active diastereomer after coupling; racemic starting material necessitates chiral HPLC separation with typical yield loss of ≥50% of theoretical maximum, effectively doubling cost per active diastereomer [2] |
| Conditions | Telaprevir convergent synthesis: P1 fragment incorporation via HATU-mediated amide coupling to (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid intermediate (derived quantitatively from Boc-oxalate) [1] |
Why This Matters
Procuring the enantiomerically pure (1S,3aR,6aS) Boc-oxalate salt eliminates a chiral resolution step that would otherwise consume ≥50% of material and require additional capital equipment for preparative chiral chromatography.
- [1] Chongqing Shenghuaxi Pharma Co Ltd. Method for preparing telaprevir intermediate. CN105646329A, 2016-06-08. View Source
- [2] Lowe JA 3rd et al. An octahydro-cyclopenta[c]pyrrole series of inhibitors of the type 1 glycine transporter. Bioorg Med Chem Lett. 2010;20(3):907-11. DOI: 10.1016/j.bmcl.2009.12.071. [Class-level inference: stereochemical integrity requirements apply to all octahydrocyclopenta[c]pyrrole-based drug candidates] View Source
